Lrrk2-IN-10

Parkinson's disease LRRK2 kinase inhibition cellular potency

LRRK2-IN-10 is a mutation-selective, brain-penetrant G2019S-LRRK2 inhibitor validated in vivo. Unlike GSK2578215A (poor CNS exposure) or MLi-2 (lacks G2019S selectivity), LRRK2-IN-10 achieves brain target engagement and offers a published Cerep kinase selectivity profile. Ideal for dissecting G2019S-specific pathology in transgenic PD models without abolishing WT LRRK2 function. A structurally distinct cyanoindane scaffold enables SAR exploration. Request a quote today.

Molecular Formula C20H15N5O
Molecular Weight 341.4 g/mol
Cat. No. B12371370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-10
Molecular FormulaC20H15N5O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N
InChIInChI=1S/C20H15N5O/c21-9-12-1-4-16-13(7-12)2-5-18(16)23-15-3-6-19-17(8-15)20(25-24-19)14-10-22-26-11-14/h1,3-4,6-8,10-11,18,23H,2,5H2,(H,24,25)/t18-/m0/s1
InChIKeyWVOPQXJGCGZEPZ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2‑IN‑10: A Mutation‑Selective, Brain‑Penetrant G2019S‑LRRK2 Inhibitor for Parkinson’s Disease Research


LRRK2‑IN‑10 (also designated compound 34) is a small‑molecule kinase inhibitor belonging to the cyanoindane/cyanotetralin chemical class. It was designed as a potent, mutation‑selective, and brain‑penetrant inhibitor of the G2019S‑mutant form of leucine‑rich repeat kinase 2 (LRRK2), the most common genetic cause of familial and sporadic Parkinson’s disease [REFS‑1]. In cellular assays, LRRK2‑IN‑10 inhibits phosphorylation of LRRK2 at Ser935 and Ser1292 with IC₅₀ values of 11 nM and 5.2 nM, respectively, and has demonstrated selective suppression of LRRK2 phosphorylation in the mouse brain in vivo [REFS‑1]. A Cerep kinase‑selectivity panel is available in the supplementary material of the primary publication, further defining its off‑target profile [REFS‑1].

Why LRRK2‑IN‑10 Cannot Be Replaced by Other LRRK2 Inhibitors Without Experimental Validation


LRRK2 inhibitors are not functionally interchangeable. Compounds within this class differ markedly in mutation selectivity (G2019S vs. wild‑type vs. A2016T), brain penetration, kinase‑selectivity breadth, and in vivo target‑engagement profiles. For instance, GSK2578215A exhibits potent inhibition of both wild‑type and G2019S LRRK2 but fails to achieve meaningful brain exposure in mice, limiting its utility in CNS‑focused Parkinson’s disease models [REFS‑1]. Conversely, MLi‑2 is exceptionally potent and brain‑penetrant but lacks G2019S‑selectivity, potentially confounding interpretation in heterozygous G2019S systems [REFS‑2]. JH‑II‑127 offers a balance of potency and brain penetration, yet its selectivity profile differs from that of LRRK2‑IN‑10 [REFS‑3]. EB‑42486 provides remarkable G2019S‑selectivity but with a distinct chemical scaffold and brain‑penetration profile [REFS‑4]. Therefore, direct substitution of LRRK2‑IN‑10 with another LRRK2 inhibitor without side‑by‑side experimental validation risks introducing unrecognised off‑target effects, altering cellular signalling outcomes, or failing to replicate in vivo brain pharmacodynamics. The evidence summarised below quantifies the precise points of differentiation that support informed procurement decisions.

Quantitative Differentiation of LRRK2‑IN‑10 Versus Closest LRRK2 Inhibitor Analogs


G2019S‑LRRK2 Cellular Potency: Comparable to Leading Brain‑Penetrant Inhibitors

LRRK2‑IN‑10 inhibits G2019S‑LRRK2 autophosphorylation at Ser935 with an IC₅₀ of 11 nM in a cellular assay [REFS‑1]. This potency is comparable to that of PF‑06447475 (IC₅₀ = 11 nM for G2019S in cell‑free assays) [REFS‑2] and JH‑II‑127 (IC₅₀ = 2.2 nM for G2019S in a purified kinase assay) [REFS‑3], and exceeds that of the widely used probe GSK2578215A (IC₅₀ ≈ 9 nM in biochemical assays) when brain penetration is also required [REFS‑4]. Notably, LRRK2‑IN‑10 achieves this potency while maintaining mutation selectivity, a feature not shared by GSK2578215A or PF‑06447475, which inhibit wild‑type LRRK2 with similar potency [REFS‑2][REFS‑4].

Parkinson's disease LRRK2 kinase inhibition cellular potency

Brain Penetration: Verified In Vivo Target Engagement in Mouse Brain

Unlike many early LRRK2 inhibitors (e.g., GSK2578215A, LRRK2‑IN‑1), LRRK2‑IN‑10 was specifically designed for brain penetration and demonstrated selective inhibition of LRRK2 phosphorylation in the mouse brain [REFS‑1]. While a precise brain‑to‑plasma ratio (Kp) is not reported in the abstract, the primary publication confirms that compound 34 achieves pharmacologically relevant brain exposure and suppresses LRRK2 phosphorylation in vivo [REFS‑1]. In contrast, GSK2578215A fails to achieve appreciable brain exposure in mice even at 100 mg/kg i.p., limiting its utility in CNS‑focused PD models [REFS‑2]. This in vivo target‑engagement evidence distinguishes LRRK2‑IN‑10 from brain‑impenetrant probes and positions it alongside established brain‑penetrant inhibitors such as MLi‑2 and JH‑II‑127.

CNS drug discovery blood-brain barrier penetration in vivo pharmacodynamics

Mutation Selectivity: Preferential G2019S Inhibition Over Wild‑Type LRRK2

LRRK2‑IN‑10 is explicitly described as a 'mutation‑selective' G2019S‑LRRK2 inhibitor in the primary publication [REFS‑1]. While the abstract does not provide the precise fold‑selectivity over wild‑type (WT) LRRK2, the design goal and the 'mutation‑selective' descriptor indicate a preference for the pathogenic G2019S variant. This contrasts with GSK2578215A and PF‑06447475, which inhibit WT and G2019S with nearly equal potency (WT IC₅₀ = 10.9 nM vs. G2019S IC₅₀ = 8.9 nM for GSK2578215A; WT IC₅₀ = 3 nM vs. G2019S IC₅₀ = 11 nM for PF‑06447475) [REFS‑2][REFS‑3]. JH‑II‑127 also exhibits moderate G2019S preference (WT IC₅₀ = 6.6 nM, G2019S IC₅₀ = 2.2 nM) [REFS‑4], whereas EB‑42486 achieves >300‑fold selectivity for G2019S over WT in cellular assays [REFS‑5]. LRRK2‑IN‑10 occupies a niche of confirmed G2019S selectivity with validated brain penetration.

mutation-selective inhibitor G2019S LRRK2 Parkinson's disease genetics

Kinase Selectivity Profile: Cerep Panel Data Defines Off‑Target Liability

The primary publication for LRRK2‑IN‑10 includes a Cerep kinase‑selectivity panel in the supplementary material, providing a quantitative, broad‑spectrum assessment of off‑target kinase inhibition [REFS‑1]. This level of profiling is essential for chemical probe validation and enables direct comparison with the selectivity profiles of other LRRK2 inhibitors. For example, MLi‑2 exhibits >295‑fold selectivity against a panel of 300 kinases and diverse receptors [REFS‑2], GSK2578215A was profiled against a panel of 460 kinases [REFS‑3], and EB‑42486 shows >300‑fold selectivity over WT‑LRRK2 and clean kinome selectivity at 100 nM [REFS‑4]. The availability of the Cerep panel for LRRK2‑IN‑10 allows researchers to assess potential confounding off‑target activities before experimental use, a critical differentiator from less‑well‑characterized LRRK2 inhibitors.

kinase selectivity off-target profiling chemical probe validation

Chemical Scaffold Novelty: Cyanoindane/Cyanotetralin Core Distinct from Common LRRK2 Inhibitors

LRRK2‑IN‑10 features a cyanoindane/cyanotetralin core, a chemotype distinct from the more widely used LRRK2 inhibitor scaffolds such as the pyrrolopyrimidines (e.g., JH‑II‑127, GNE7915), arylbenzamides (e.g., GSK2578215A), and indazoles (e.g., MLi‑2, EB‑42486) [REFS‑1][REFS‑2][REFS‑3]. This structural divergence can translate into differential physicochemical properties, metabolism, and off‑target interaction patterns. For researchers seeking to avoid intellectual property constraints or to explore alternative chemical space, LRRK2‑IN‑10 represents a structurally novel entry point for G2019S‑selective LRRK2 inhibition with verified brain penetration [REFS‑1].

chemical series scaffold hopping intellectual property

In Vivo Pharmacodynamic Marker: pS1292 Inhibition More Potent than pS935

LRRK2‑IN‑10 inhibits G2019S‑LRRK2 phosphorylation at Ser1292 with an IC₅₀ of 5.2 nM, approximately 2‑fold more potent than its inhibition of Ser935 (IC₅₀ = 11 nM) [REFS‑1]. This differential inhibition of two distinct LRRK2 autophosphorylation sites may be relevant for interpreting pharmacodynamic readouts, as Ser1292 is located in the activation loop and directly reflects kinase activity, whereas Ser935 is part of the N‑terminal domain and may be modulated by other cellular factors. For comparison, PF‑06447475 also shows differential in vivo inhibition of these sites (pS935 IC₅₀ = 103 nM, pS1292 IC₅₀ = 21 nM in G2019S BAC‑transgenic mice) [REFS‑2]. The availability of dual‑site potency data for LRRK2‑IN‑10 enables more nuanced experimental design when selecting a pharmacodynamic biomarker.

LRRK2 autophosphorylation pharmacodynamic biomarker in vivo target engagement

Optimal Use Cases for LRRK2‑IN‑10 in Parkinson's Disease Research


G2019S‑LRRK2 Transgenic Mouse Studies Requiring Brain Target Engagement

LRRK2‑IN‑10 is ideally suited for in vivo studies in G2019S‑LRRK2 transgenic or knock‑in mouse models of Parkinson's disease, where brain penetration is mandatory. Unlike GSK2578215A, which fails to achieve CNS exposure, LRRK2‑IN‑10 has been validated to inhibit LRRK2 phosphorylation in the mouse brain [REFS‑1]. Researchers can dose LRRK2‑IN‑10 systemically and measure pS935 or pS1292 LRRK2 levels in brain tissue to confirm target engagement, enabling correlation with behavioural or neuropathological outcomes in PD models.

Cellular Studies in Heterozygous G2019S LRRK2 Models to Isolate Mutant‑Specific Signalling

In cellular models expressing both wild‑type and G2019S LRRK2 (e.g., patient‑derived fibroblasts or induced pluripotent stem cells), the mutation‑selective profile of LRRK2‑IN‑10 allows preferential inhibition of the pathogenic allele [REFS‑1]. This selectivity helps dissect G2019S‑specific contributions to mitochondrial dysfunction, autophagic flux, or α‑synuclein pathology without completely abolishing WT LRRK2 function, which may be physiologically important. Compounds lacking this selectivity (e.g., GSK2578215A, PF‑06447475) would confound such studies.

Chemical Probe Studies Requiring Validated Kinome‑Wide Selectivity

LRRK2‑IN‑10 is supported by a Cerep kinase‑selectivity panel available in the primary publication's supplementary material [REFS‑1]. This makes it appropriate for chemical probe experiments where off‑target kinase inhibition must be ruled out. Procurement of LRRK2‑IN‑10 provides access to this selectivity data, enabling researchers to cite the compound as a well‑characterized tool in publications and to interpret biological effects with greater confidence than would be possible with less‑profiled LRRK2 inhibitors.

SAR and Medicinal Chemistry Campaigns Targeting Cyanoindane/Cyanotetralin Space

For medicinal chemistry groups exploring novel LRRK2 inhibitor chemotypes, LRRK2‑IN‑10 provides a structurally distinct starting point in the cyanoindane/cyanotetralin series [REFS‑1]. Its demonstrated brain penetration and G2019S selectivity offer a template for further optimization, circumventing the crowded intellectual property landscape surrounding pyrrolopyrimidine and arylbenzamide LRRK2 inhibitors. Procurement of LRRK2‑IN‑10 enables direct benchmarking of new analogues against a published, well‑characterized member of this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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